Diprogulic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

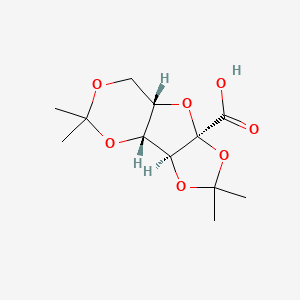

(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8/h6-8H,5H2,1-4H3,(H,13,14)/t6-,7+,8-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCBATIDXGJRMF-FLNNQWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047454 | |

| Record name | Diprogulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18467-77-1 | |

| Record name | 2,3:4,6-di-O-Isopropylidene-2-keto-L-gulonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18467-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diprogulic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018467771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-L-xylo-2-Hexulofuranosonic acid, 2,3:4,6-bis-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diprogulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diprogulic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROGULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3981541LXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Serendipitous Anticonvulsant: A Technical History of Valproic Acid

A comprehensive guide for researchers and drug development professionals on the discovery and core mechanisms of action of valproic acid as a cornerstone of epilepsy treatment.

Abstract

Valproic acid, a branched-chain carboxylic acid, represents a landmark in the history of pharmacology, not only for its broad-spectrum efficacy against epileptic seizures but also for the serendipitous nature of its discovery. Initially synthesized in 1882 for use as an organic solvent, its potent anticonvulsant properties remained unrecognized for over 80 years. This whitepaper provides an in-depth technical exploration of the historical milestones that led to the establishment of valproic acid as a first-line antiepileptic drug. It details the pivotal preclinical and clinical experiments, including their methodologies and quantitative outcomes. Furthermore, this guide elucidates the multifaceted molecular mechanisms of action that contribute to its therapeutic effects, focusing on its influence on GABAergic neurotransmission, voltage-gated ion channels, and histone deacetylase inhibition. Through clearly structured data, detailed experimental protocols, and illustrative signaling pathways, this document serves as a comprehensive resource for scientists and researchers in the field of neuropharmacology and drug development.

A Fortuitous Discovery: The History of Valproic Acid

The journey of valproic acid from a laboratory solvent to a widely prescribed anticonvulsant is a compelling narrative of scientific serendipity.

Early Synthesis and Obscurity

Valproic acid (2-propylpentanoic acid) was first synthesized in 1882 by the American chemist Beverly S. Burton.[1][2] For the subsequent eight decades, it was utilized merely as a "metabolically inert" organic solvent in laboratories and pharmaceutical manufacturing, with no suspicion of its latent therapeutic potential.[3]

The Breakthrough Observation of 1962

The pivotal moment in the history of valproic acid occurred in 1962 at the French pharmaceutical company, Berthier Laboratories. The French researcher Pierre Eymard was investigating the anticonvulsant properties of a series of khelline derivatives.[4][5] As a vehicle to dissolve these compounds for administration to laboratory animals, Eymard used valproic acid.[4] To his surprise, all the tested compounds exhibited a consistent anticonvulsant effect against pentylenetetrazol (PTZ)-induced seizures in rodents.[3] Through careful scientific deduction, Eymard and his colleague Henri Meunier concluded that the observed anticonvulsant activity was not due to the khelline derivatives but to the solvent itself—valproic acid.[6][7]

Preclinical and Clinical Validation

Following this serendipitous discovery, a series of preclinical studies were initiated to characterize the anticonvulsant profile of valproic acid. These early experiments in mice and rats demonstrated its efficacy in two key seizure models: the maximal electroshock seizure (MES) test, a model of generalized tonic-clonic seizures, and the pentylenetetrazol (PTZ) seizure test, a model for absence seizures.[4][8]

The first clinical evidence of valproic acid's efficacy in humans emerged in 1964, in a communication by Carraz and colleagues, which detailed the initial clinical tests.[1] This was followed by a more formal clinical trial in 1966, led by Meunier and his team, which involved 12 patients with refractory epilepsy.[4] The results were promising, showing a significant reduction in seizure frequency and intensity with good tolerability.[4][9] Valproic acid was first approved as an antiepileptic drug in France in 1967.[10]

Pivotal Experimental Protocols

The establishment of valproic acid's anticonvulsant properties relied on standardized and reproducible animal models of epilepsy. The methodologies for these key experiments are detailed below.

Maximal Electroshock Seizure (MES) Test

The MES test is a preclinical model used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

Methodology:

-

Animals: Mice were frequently used for this assay.

-

Drug Administration: Valproic acid was administered i.p. prior to PTZ injection.

-

Seizure Induction: A convulsant dose of pentylenetetrazol (typically 60-85 mg/kg) was administered subcutaneously (s.c.) or i.p.

-

Endpoint: The ability of valproic acid to prevent generalized clonic or tonic-clonic seizures, or to increase the latency to the first seizure, was measured.

-

Data Analysis: The ED50, the dose protecting 50% of animals from generalized seizures, was determined.

Quantitative Efficacy Data

The following tables summarize the quantitative data from early and subsequent preclinical and clinical studies, demonstrating the anticonvulsant efficacy of valproic acid.

Table 1: Preclinical Efficacy of Valproic Acid in Animal Models

| Animal Model | Species | Route of Administration | ED50 (mg/kg) | Endpoint | Reference(s) |

| Maximal Electroshock Seizure (MES) | Mouse (CF-1) | i.p. | 190 | Abolition of tonic hindlimb extension | [11] |

| Maximal Electroshock Seizure (MES) | Mouse (C57BL/6) | i.p. | 276 | Abolition of tonic hindlimb extension | [11] |

| Pentylenetetrazol (PTZ) Seizure | Mouse | i.p. | 177.83 | Inhibition of generalized seizures | [12] |

| Pentylenetetrazol (PTZ) Seizure | Mouse | i.p. | 200-300 | Blockade of seizures | [13] |

| Maximal Dentate Activation | Rat | i.p. | 600 | Increased time to onset of seizure | [14] |

Table 2: Early Clinical Trial Data for Valproic Acid

| Study (Year) | Number of Patients | Seizure Types | Daily Dose | Key Outcomes | Reference(s) |

| Meunier et al. (1966) | 12 | Refractory epilepsy | Not specified | Significant decrease in seizure occurrence and intensity | [4] |

| Barnes & Bower (1975) | 20 | Chronic uncontrolled epilepsy (tonic-clonic and minor seizures) | 1200 mg | Significant reduction in the frequency of tonic-clonic and minor seizures | [9] |

| Mattson et al. (1978) | 23 | Uncontrolled generalized or partial seizures | Variable | 67% of patients experienced a 25-100% reduction in seizure frequency | [15] |

Multifaceted Mechanisms of Action

The broad-spectrum anticonvulsant activity of valproic acid is attributed to its ability to modulate multiple neuronal targets. The primary mechanisms are detailed below.

Enhancement of GABAergic Neurotransmission

Valproic acid increases the availability of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain through several mechanisms. [16]

-

Inhibition of GABA Transaminase (GABA-T): Valproic acid inhibits GABA-T, the primary enzyme responsible for the degradation of GABA. [17]This leads to an accumulation of GABA in the synaptic cleft.

-

Inhibition of Succinic Semialdehyde Dehydrogenase (SSADH): Valproic acid also inhibits SSADH, another enzyme involved in the catabolism of GABA. [18]* Stimulation of Glutamic Acid Decarboxylase (GAD): Some evidence suggests that valproic acid can stimulate the activity of GAD, the enzyme that synthesizes GABA from glutamate. [19] GABAergic Pathway Modulation by Valproic Acid

Modulation of Voltage-Gated Ion Channels

Valproic acid reduces neuronal excitability by directly interacting with voltage-gated sodium and calcium channels.

-

Voltage-Gated Sodium Channels (VGSCs): Valproic acid has been shown to block voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. [16]It appears to have a higher affinity for the inactivated state of the channel, thereby reducing the number of channels available to open in response to depolarization. Studies suggest effects on neuronal isoforms such as Nav1.1, Nav1.2, and Nav1.6. [20][21]* T-Type Calcium Channels: Valproic acid inhibits low-voltage-activated T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3). [22][23]These channels are particularly important in the thalamocortical circuitry and are implicated in the generation of the spike-and-wave discharges characteristic of absence seizures.

Ion Channel Modulation by Valproic Acid

Histone Deacetylase (HDAC) Inhibition

More recently, valproic acid has been identified as an inhibitor of histone deacetylases (HDACs). [24]By inhibiting HDACs, valproic acid can alter gene expression, leading to changes in neuronal structure and function. While the precise contribution of HDAC inhibition to its anticonvulsant effect is still under investigation, it is thought to play a role in its neuroprotective and mood-stabilizing properties.

Conclusion

The discovery of valproic acid as an anticonvulsant stands as a testament to the role of serendipity in scientific advancement. From its humble beginnings as an organic solvent, it has emerged as a broad-spectrum antiepileptic drug with a complex and multifaceted mechanism of action. Its ability to enhance GABAergic inhibition, modulate neuronal excitability through effects on ion channels, and influence gene expression via HDAC inhibition underscores its pleiotropic nature. This technical guide has provided a detailed overview of the historical context, pivotal experimental findings, and core molecular mechanisms of valproic acid. A thorough understanding of its journey and its intricate pharmacology is essential for the continued development of novel and more targeted antiepileptic therapies.

References

- 1. [COMMUNICATION CONCERNING 1ST CLINICAL TESTS OF THE ANTICONVULSIVE ACTIVITY OF N-DIPROPYLACETIC ACID (SODIUM SALT)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Valproic Acid: [ouci.dntb.gov.ua]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Pharmacodynamic properties of N-dipropylacetic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H. Meunier, G. Carraz, Y. Meunier, P. Eymard and P. Aimard, “Propriétés Pharmacodynamiques de L`acide n-Dipropylacétique,” Therapie, Vol. 18, 1963, pp. 435-438. - References - Scientific Research Publishing [scirp.org]

- 8. The effects of analogues of valproic acid on seizures induced by pentylenetetrazol and GABA content in brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Controlled trial of sodium valproate in severe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of the pentylenetetrazole seizure threshold test in epileptic mice as surrogate model for drug testing against pharmacoresistant seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Valproic acid and ethosuximide slow the onset of maximal dentate activation in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Valproic acid in epilepsy: clinical and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

- 18. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 20. researchgate.net [researchgate.net]

- 21. Structure, gating, and pharmacology of human CaV3.3 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 22. epi.ch [epi.ch]

- 23. Pharmacodynamic properties of N-dipropylacetic acid – ScienceOpen [scienceopen.com]

- 24. Valproate sodium in epilepsy. A clinical trial including monitoring of drug levels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Propylpentanoic Acid (Valproic Acid)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and key signaling pathways associated with 2-propylpentanoic acid, commonly known as valproic acid (VPA). VPA is a branched short-chain fatty acid that has been widely used as an anticonvulsant and mood stabilizer for decades.[1][2] More recently, its role as a histone deacetylase (HDAC) inhibitor has opened new avenues for its therapeutic application, including in cancer therapy.[3][4][5]

Chemical and Physical Properties

Valproic acid is a clear, colorless to pale yellow viscous liquid at room temperature.[6][7] Its chemical and physical properties are summarized in the table below, providing essential data for laboratory and development use.

| Property | Value | References |

| IUPAC Name | 2-propylpentanoic acid | [7] |

| Molecular Formula | C₈H₁₆O₂ | [7][8] |

| Molecular Weight | 144.21 g/mol | [7][8] |

| CAS Number | 99-66-1 | [7][9] |

| Appearance | Colorless to pale yellow, slightly viscous liquid | [6] |

| Boiling Point | 220-222 °C | [7][9] |

| Density | 0.9 g/mL at 25 °C | [9] |

| Refractive Index | n20/D 1.425 | [9] |

| Flash Point | 111 °C (closed cup) | [10] |

| pKa | 4.9 | [8] |

| Solubility | Slightly soluble in water; soluble in alcohol, acetone, chloroform, ether. | [6][11] |

Synthesis of 2-Propylpentanoic Acid

The synthesis of valproic acid is most classically achieved through the dialkylation of a malonic ester, followed by hydrolysis and decarboxylation. The following protocol details a common laboratory-scale synthesis.

Experimental Protocol: Malonic Ester Synthesis

This procedure involves three main stages: the formation of dipropylmalonate, hydrolysis to form the dicarboxylic acid, and finally, thermal decarboxylation to yield valproic acid.[12][13][14]

Part 1: Synthesis of Diethyl 2,2-dipropylmalonate

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled by cooling.

-

Deprotonation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. This forms the nucleophilic enolate of diethyl malonate.

-

Alkylation: Add one equivalent of 1-bromopropane (or 1-iodopropane) to the reaction mixture and heat to reflux. The enolate will undergo an Sₙ2 reaction with the alkyl halide.

-

Second Alkylation: After the first alkylation is complete, repeat steps 2 and 3 using a second equivalent of sodium ethoxide and 1-bromopropane to add the second propyl group to the α-carbon.

-

Work-up: After cooling, the reaction mixture is poured into water, and the organic layer containing diethyl 2,2-dipropylmalonate is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether), and the combined organic extracts are washed, dried, and concentrated under reduced pressure.

Part 2: Hydrolysis to 2,2-Dipropylmalonic Acid

-

Saponification: The crude diethyl 2,2-dipropylmalonate from the previous step is refluxed with a strong base, such as an aqueous solution of sodium hydroxide or potassium hydroxide.[9][12] This hydrolyzes both ester groups to form the disodium (or dipotassium) salt of 2,2-dipropylmalonic acid.

-

Acidification: After the hydrolysis is complete, the reaction mixture is cooled in an ice bath and carefully acidified with a strong mineral acid (e.g., concentrated HCl or H₂SO₄) until the pH is strongly acidic.

-

Isolation: The 2,2-dipropylmalonic acid often precipitates as a solid. It can be collected by vacuum filtration, washed with cold water, and dried. If it separates as an oil, it can be isolated by extraction with an organic solvent.

Part 3: Decarboxylation to 2-Propylpentanoic Acid

-

Thermal Decarboxylation: The dried 2,2-dipropylmalonic acid is placed in a flask fitted with a distillation apparatus.[15] The solid is heated to a temperature of 170-190 °C.[16]

-

Reaction: At this temperature, the dicarboxylic acid undergoes decarboxylation, releasing carbon dioxide gas and forming molten 2-propylpentanoic acid.[14][16] The reaction is typically complete within 2-3 hours.[16]

-

Purification: The resulting liquid is the crude product. It can be purified by vacuum distillation to yield pure 2-propylpentanoic acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-propylpentanoic acid via malonic ester route.

Key Signaling Pathways and Mechanism of Action

The therapeutic effects of valproic acid are attributed to its multifaceted mechanism of action, which involves multiple biochemical pathways within the central nervous system.[17] The two most prominent mechanisms are the enhancement of GABAergic neurotransmission and the inhibition of histone deacetylases (HDACs).[17][18]

A. Enhancement of GABAergic Neurotransmission

Valproic acid increases the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[1][17][18] It achieves this primarily by inhibiting GABA transaminase, the enzyme responsible for GABA catabolism.[17][18] The resulting increase in GABA levels enhances inhibitory signals in the brain, which helps to reduce excessive neuronal firing associated with seizures.[1][17]

B. Inhibition of Histone Deacetylases (HDACs)

VPA is a direct inhibitor of class I and IIa histone deacetylases.[3][19] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation.[4][20] This relaxes the chromatin structure, making DNA more accessible to transcription factors and altering the expression of genes involved in cell cycle regulation, differentiation, and apoptosis.[21] This epigenetic modulation is believed to contribute to its mood-stabilizing and anticancer effects.[18][22]

Signaling Pathways Diagram

Caption: Key mechanisms of action for Valproic Acid (VPA).

References

- 1. researchgate.net [researchgate.net]

- 2. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Valproate - Wikipedia [en.wikipedia.org]

- 9. 2-Propylpentanoic acid | 99-66-1 [chemicalbook.com]

- 10. buy high quality 2-Propylpentanoic acid,2-Propylpentanoic acid for sale online price,2-Propylpentanoic acid Pictures,2-Propylpentanoic acid Basic Info,2-Propylpentanoic acid Standard - www.pharmasources.com [pharmasources.com]

- 11. Valproic acid (PIM 551) [inchem.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. csfarmacie.cz [csfarmacie.cz]

- 16. CN103183599B - Method for preparing 2-valproic acid - Google Patents [patents.google.com]

- 17. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 18. droracle.ai [droracle.ai]

- 19. HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Biochemical, molecular and epigenetic mechanisms of valproic acid neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. droracle.ai [droracle.ai]

Valproic Acid as a Histone Deacetylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valproic acid (VPA), a long-established anti-epileptic and mood-stabilizing drug, has garnered significant attention for its role as a histone deacetylase (HDAC) inhibitor. This activity underlies its potential as a therapeutic agent in oncology and other diseases characterized by epigenetic dysregulation. VPA primarily targets class I HDACs, leading to hyperacetylation of histones, chromatin relaxation, and altered gene expression. This guide provides a comprehensive overview of VPA's mechanism of action as an HDAC inhibitor, detailed experimental protocols for its characterization, quantitative data on its inhibitory activity, and a review of its impact on key signaling pathways.

Mechanism of Action

Valproic acid exerts its HDAC inhibitory effect by directly binding to the catalytic pocket of HDAC enzymes, thereby blocking the deacetylation of lysine residues on histone tails and other non-histone proteins. This inhibition is selective, with a preference for class I HDACs (HDAC1, HDAC2, HDAC3, and HDAC8) and to a lesser extent, class IIa HDACs[1]. The accumulation of acetyl groups on histones neutralizes their positive charge, weakening their interaction with the negatively charged DNA backbone. This leads to a more open chromatin structure, facilitating the access of transcription factors and promoting the expression of previously silenced genes, including tumor suppressor genes.[2] In addition to its direct inhibitory action, VPA has also been shown to induce the proteasomal degradation of HDAC2.[3]

Quantitative Analysis of VPA's HDAC Inhibitory Activity

The inhibitory potency of Valproic Acid against various HDAC isoforms has been determined in numerous studies. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for class I HDACs.

| HDAC Isoform | IC50 Value (mM) | Cell Line/System | Reference |

| Class I | |||

| HDAC1 | 0.4 | Recombinant Human | [4][5] |

| HDAC2 | ~0.5 - 1.0 | F9 cells | [3] |

| HDAC3 | ~0.7 | Recombinant Human | |

| HDAC8 | Not significantly inhibited | Recombinant Human | |

| Class IIa | |||

| HDAC4 | ~1.0 - 1.5 | Recombinant Human | |

| HDAC5 | ~1.0 - 1.5 | Recombinant Human | |

| HDAC7 | ~1.0 - 1.5 | Recombinant Human | |

| Class IIb | |||

| HDAC6 | Not inhibited | Recombinant Human | [6] |

| HDAC10 | Not inhibited | Recombinant Human | [6] |

Note: IC50 values can vary depending on the assay conditions and the source of the enzyme.

Treatment of cells with VPA leads to a dose- and time-dependent increase in the global acetylation of histones H3 and H4. For instance, treatment of various cell lines with VPA at concentrations ranging from 0.5 to 5 mM for 24 hours results in a significant increase in acetylated H3 and H4 levels, as detected by Western blotting.[7][8] Chromatin immunoprecipitation (ChIP) assays have demonstrated a 2-fold or greater increase in the acetylation of specific lysine residues on histone H3 (e.g., K9, K18, K23, K27) and H4 (e.g., K8, K16) at the promoter regions of VPA-responsive genes.[9][10]

Experimental Protocols

Western Blotting for Histone Acetylation

This protocol outlines the steps to assess the global changes in histone acetylation in response to VPA treatment.

3.1.1. Materials

-

Cell culture reagents

-

Valproic acid (sodium salt)

-

Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels (high percentage, e.g., 15%) and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for low molecular weight histones)[11]

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-total Histone H4, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

3.1.2. Procedure

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentrations of VPA (e.g., 0.5, 1, 2.5, 5 mM) or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane on a high-percentage SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Wash the membrane again as in step 9. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the corresponding total histone levels.

Chromatin Immunoprecipitation (ChIP)

This protocol allows for the investigation of histone acetylation at specific gene promoters following VPA treatment.

3.2.1. Materials

-

Cell culture reagents and VPA

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

ChIP dilution buffer

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, and negative control IgG

-

Protein A/G magnetic beads or agarose beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

PCR reagents and primers for the target gene promoter and a negative control region

3.2.2. Procedure

-

Cell Treatment and Cross-linking: Treat cells with VPA as described above. Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.[13]

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

Immunoprecipitation: Dilute the sheared chromatin in ChIP dilution buffer. Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with specific antibodies (anti-acetyl-H3, anti-acetyl-H4, or IgG) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.[14]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific to the promoter region of the gene of interest and a negative control region.

-

Data Analysis: Calculate the enrichment of acetylated histones at the target promoter relative to the input and the IgG control.

HDAC Activity Assay

This protocol describes a method to measure the direct inhibitory effect of VPA on HDAC enzymatic activity.

3.3.1. Materials

-

HDAC activity assay kit (e.g., fluorometric or colorimetric)

-

HeLa nuclear extract or purified HDAC enzyme

-

Valproic acid

-

Trichostatin A (TSA) as a positive control

3.3.2. Procedure

-

Reaction Setup: In a 96-well plate, add the HeLa nuclear extract or purified HDAC enzyme, the assay buffer, and the fluorometric or colorimetric HDAC substrate.

-

Inhibitor Addition: Add different concentrations of VPA or TSA to the wells. Include a no-inhibitor control.

-

Incubation: Incubate the plate at 37°C for the time specified in the kit's instructions (e.g., 30 minutes).[15]

-

Development: Add the developer solution provided in the kit to stop the reaction and generate a fluorescent or colorimetric signal. Incubate for the recommended time.

-

Measurement: Read the fluorescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each VPA concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

VPA's role as an HDAC inhibitor leads to the modulation of various signaling pathways critical in cellular processes.

Notch Signaling Pathway

VPA has been shown to activate the Notch signaling pathway in several cancer cell types.[16][17] This activation is often associated with the induction of a more differentiated phenotype and inhibition of cell proliferation.[2] The proposed mechanism involves the upregulation of Notch1 receptor expression and its active intracellular domain (NICD), leading to increased expression of the downstream target gene Hes-1.[2][16]

Caption: VPA-mediated inhibition of HDACs leads to increased Notch1 signaling.

MAPK/ERK Signaling Pathway

The effect of VPA on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is cell-type specific. In some contexts, VPA activates the ERK pathway, as indicated by increased phosphorylation of ERK.[18][19] This activation may be linked to its HDAC inhibitory activity, as other HDAC inhibitors like Trichostatin A (TSA) also induce ERK phosphorylation.[18] However, in other cell types, VPA has been shown to inhibit ERK phosphorylation. The precise mechanism linking HDAC inhibition to ERK pathway modulation is still under investigation.

Caption: VPA can modulate the MAPK/ERK signaling pathway, often leading to ERK activation.

Experimental Workflow for VPA's HDAC Inhibitory Effect

The following diagram illustrates a typical workflow for characterizing the HDAC inhibitory activity of VPA in a cell-based model.

Caption: A typical experimental workflow to assess VPA's HDAC inhibitory effects.

Conclusion

Valproic acid is a well-characterized HDAC inhibitor with demonstrated activity against class I HDACs. Its ability to modulate histone acetylation and gene expression provides a strong rationale for its investigation in various therapeutic contexts, particularly in cancer. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further explore and harness the epigenetic modifying properties of VPA. A thorough understanding of its impact on cellular signaling pathways is crucial for optimizing its therapeutic application and identifying potential combination strategies.

References

- 1. Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the histone deacetylase inhibitor valproic acid on Notch signalling in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. adooq.com [adooq.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Role of Histone Acetylation in the Stimulatory Effect of Valproic Acid on Vascular Endothelial Tissue-Type Plasminogen Activator Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 12. epigentek.com [epigentek.com]

- 13. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bosterbio.com [bosterbio.com]

- 15. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Valproic Acid Induces Notch1 Signaling in Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Valproic acid activates notch-1 signaling and regulates the neuroendocrine phenotype in carcinoid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Valproate activates ERK signaling pathway in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

The Multifaceted Biological Activity of Valproic Acid in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valproic acid (VPA), a branched short-chain fatty acid, has been a cornerstone in the treatment of epilepsy and bipolar disorder for decades.[1] Emerging evidence has unveiled its complex and multifaceted biological activities that extend beyond its initial indications, suggesting significant therapeutic potential in a range of neurological disorders, including neurodegenerative diseases and stroke.[2][3] This technical guide provides an in-depth exploration of the core mechanisms of VPA's action, focusing on its roles as a histone deacetylase (HDAC) inhibitor, a glycogen synthase kinase-3 (GSK-3) inhibitor, and a modulator of GABAergic neurotransmission. This document summarizes key quantitative data, provides detailed experimental protocols for assessing VPA's activity, and visualizes the intricate signaling pathways involved.

Introduction

Initially synthesized in 1882, the anticonvulsant properties of Valproic Acid were discovered serendipitously in 1963.[4] Its clinical applications have since expanded to include the management of bipolar disorder and migraine prophylaxis.[4][5] The therapeutic versatility of VPA stems from its ability to modulate multiple cellular targets and pathways, leading to a cascade of neuroprotective and neuromodulatory effects.[2][6] This guide delves into the molecular underpinnings of VPA's action, providing a comprehensive resource for researchers and drug development professionals investigating its therapeutic potential in a broader spectrum of neurological diseases.

Core Mechanisms of Action

VPA's biological activity is attributed to several key mechanisms, each contributing to its overall therapeutic effect. These include the enhancement of GABAergic inhibition, direct inhibition of histone deacetylases (HDACs), and modulation of the glycogen synthase kinase-3 (GSK-3) signaling pathway.

Enhancement of GABAergic Neurotransmission

A primary mechanism of VPA's anticonvulsant action is its ability to potentiate GABAergic neurotransmission, the main inhibitory system in the central nervous system.[7][8] VPA achieves this through multiple actions:

-

Inhibition of GABA Transaminase (GABA-T): VPA inhibits GABA-T, the enzyme responsible for the degradation of GABA, leading to increased GABA concentrations in the brain.[7]

-

Increased GABA Synthesis: VPA has been shown to stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[4]

-

Modulation of Postsynaptic GABA Receptors: Some studies suggest that VPA can directly enhance the postsynaptic response to GABA, possibly through an interaction with the GABA-A receptor complex.[9]

These combined effects result in a net increase in inhibitory signaling, which helps to quell the excessive neuronal excitation characteristic of seizures.

Histone Deacetylase (HDAC) Inhibition

VPA is a well-established inhibitor of class I and IIa histone deacetylases (HDACs).[10][11] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of various genes.[9][12] This epigenetic modification underlies many of VPA's neuroprotective and therapeutic effects, including:

-

Neuroprotection: VPA-induced HDAC inhibition leads to the upregulation of neuroprotective genes, such as those encoding for brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[2]

-

Anti-inflammatory Effects: VPA can suppress the expression of pro-inflammatory cytokines by inhibiting HDACs in microglia and other immune cells.[2]

-

Neuronal Differentiation and Plasticity: By altering gene expression, VPA can promote neuronal differentiation and enhance synaptic plasticity.[13]

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

VPA has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase implicated in a wide range of cellular processes, including neuronal development, mood regulation, and apoptosis.[14][15] The inhibition of GSK-3 by VPA is thought to be a key mechanism in its mood-stabilizing effects in bipolar disorder.[5] VPA inhibits GSK-3 primarily through an indirect mechanism that involves the activation of the Akt signaling pathway, leading to the inhibitory phosphorylation of GSK-3β at Serine 9.[2][16] Inhibition of GSK-3 by VPA has several downstream consequences relevant to neurological disorders:

-

Neuroprotection: GSK-3 is a pro-apoptotic kinase, and its inhibition by VPA promotes cell survival.[17]

-

Modulation of Wnt/β-catenin Pathway: GSK-3 is a key negative regulator of the Wnt/β-catenin signaling pathway. VPA-mediated inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in cell proliferation, differentiation, and survival.[14]

-

Reduction of Tau Hyperphosphorylation: In the context of Alzheimer's disease, GSK-3 is one of the primary kinases responsible for the hyperphosphorylation of the tau protein, a hallmark of the disease. By inhibiting GSK-3, VPA can reduce tau pathology.[18]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data regarding the biological activity of Valproic Acid.

Table 1: In Vitro Inhibition of Histone Deacetylases (HDACs) by Valproic Acid

| Cell Line/Enzyme Source | HDAC Isoform(s) | IC50 Value (mM) | Reference |

| F9 Teratocarcinoma Cell Extracts | N-CoR/mSin3/HDAC2 Immunoprecipitates | ~0.4 | [9] |

| Esophageal Squamous Cell Carcinoma (TE9, TE10, TE11, TE14) | Not specified | 1.02 - 2.15 | [19] |

| 293T Cells (expressed HDACs) | HDAC1 | ~0.5 | [2] |

| 293T Cells (expressed HDACs) | HDACs 1, 6, 7 | 0.3 - 20 (Dose-dependent inhibition) | [2] |

Table 2: Effects of Valproic Acid on GSK-3β Activity

| Cell Line/Animal Model | VPA Concentration/Dose | Effect on GSK-3β | Quantitative Measure | Reference |

| N2a Cells | 5 mM | Increased inhibitory phosphorylation (Ser9) | Time-dependent increase in p-GSK-3β (S9) | [15] |

| APP23/PS45 Transgenic Mice | Not specified | Increased inhibitory phosphorylation (Ser9) | Increased p-GSK-3β (S9) levels | [15] |

| INS-1 Cells | 1 mM | Increased inhibitory phosphorylation (Ser9) | ~2.5-fold increase in p-GSK-3β/total GSK-3β | [5] |

| Rat Nucleus Accumbens | Not specified | Increased inhibitory phosphorylation (Ser9) | Significant increase in p-GSK-3β (Ser9) | [13] |

Table 3: Effects of Valproic Acid on GABA Levels

| Species/Model | VPA Dose/Concentration | Tissue/Fluid | Change in GABA Levels | Reference |

| Human Volunteers | 300 mg, t.i.d. for 2 days | Plasma | ~30% increase | [4] |

| Human Volunteers | 600 mg, t.i.d. for 4 days | Plasma | ~90% increase | [4] |

| Rat | 100 mg/kg, i.p. | Ventral Hippocampus | ~50% decrease | [1] |

| Rat | 400 mg/kg, i.p. | Ventral Hippocampus | ~200% increase | [1] |

| Refractory Complex Partial Seizure Patients | VPA therapy | Occipital Cortex | Brain GABA levels were below normal in 1 of 5 patients taking VPA | [7] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Valproic Acid.

Caption: VPA's modulation of the GABAergic pathway.

Caption: VPA's mechanism of HDAC inhibition.

Caption: VPA's indirect inhibition of GSK-3β.

Detailed Experimental Protocols

This section provides an overview of common methodologies used to assess the biological activity of Valproic Acid.

In Vitro HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of VPA on HDAC activity.

Materials:

-

HDAC assay kit (e.g., from Biomol)

-

Plasmids encoding tagged HDACs (e.g., myc- or FLAG-tagged)

-

293T cells

-

Transfection reagent (e.g., FuGENE 6)

-

Reporter lysis buffer

-

Protease inhibitor cocktail

-

Antibody-conjugated agarose beads (anti-myc or anti-FLAG)

-

HDAC buffer (25 mM Tris/Cl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Valproic Acid stock solution

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Transfection: Seed 293T cells and transfect with plasmids encoding the desired tagged HDAC isoform.

-

Cell Lysis and Immunoprecipitation: After 24 hours, harvest the cells in lysis buffer supplemented with protease inhibitors. Immunoprecipitate the tagged HDACs overnight using antibody-conjugated agarose beads.

-

HDAC Activity Assay: Wash the beads and resuspend them in HDAC buffer. Aliquot the bead suspension into a 96-well plate.

-

VPA Treatment: Add varying concentrations of VPA to the wells. Include a no-inhibitor control.

-

Substrate Addition and Incubation: Add the fluorescently labeled HDAC substrate from the kit to all wells and incubate for 15 minutes at room temperature.

-

Fluorescence Measurement: Stop the reaction according to the kit's instructions and measure the fluorescence on a plate reader.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each VPA concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the VPA concentration and fitting the data to a dose-response curve.[2]

Western Blot for p-GSK-3β (Ser9)

Objective: To quantify the effect of VPA on the inhibitory phosphorylation of GSK-3β.

Materials:

-

Neuronal cell line (e.g., N2a, SH-SY5Y)

-

Valproic Acid

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-GSK-3β (Ser9) and anti-total GSK-3β

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat neuronal cells with VPA at the desired concentration and for various time points.

-

Protein Extraction: Lyse the cells in buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-GSK-3β (Ser9) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total GSK-3β to normalize the data.

-

Densitometry Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-GSK-3β to total GSK-3β.[5][15]

TUNEL Assay for Apoptosis

Objective: To assess the neuroprotective effect of VPA by quantifying apoptotic cell death.

Materials:

-

Neuronal cells or tissue sections

-

Apoptosis-inducing agent (e.g., glutamate, staurosporine)

-

Valproic Acid

-

TUNEL assay kit (colorimetric or fluorescent)

-

Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100)

-

Microscope (light or fluorescence)

Procedure:

-

Cell/Tissue Preparation: Culture neuronal cells on coverslips or prepare tissue sections.

-

Treatment: Pre-treat the samples with VPA for a specified duration, followed by co-treatment with an apoptosis-inducing agent.

-

Fixation and Permeabilization: Fix the cells/tissues with paraformaldehyde and then permeabilize with Triton X-100 or a similar reagent.

-

TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the samples with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.

-

Visualization:

-

For colorimetric assays, add a substrate that produces a colored precipitate at the site of DNA fragmentation.

-

For fluorescent assays, mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Quantification: Visualize the samples under a microscope. Count the number of TUNEL-positive (apoptotic) cells and the total number of cells to determine the percentage of apoptosis.[11][20]

Flow Cytometry for Mitochondrial Membrane Potential

Objective: To evaluate the effect of VPA on mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).

Materials:

-

Neuronal cell line

-

Valproic Acid

-

Mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRM)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat neuronal cells with VPA at various concentrations and for different durations.

-

Staining: Incubate the cells with the mitochondrial membrane potential-sensitive dye according to the manufacturer's instructions.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

-

For JC-1, healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

For TMRM, a decrease in fluorescence intensity indicates a loss of ΔΨm.

-

-

Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells with depolarized mitochondria or the change in mean fluorescence intensity.[10][21]

Conclusion

Valproic Acid exhibits a remarkable range of biological activities that are of significant interest for the treatment of a variety of neurological disorders. Its ability to modulate GABAergic neurotransmission, inhibit HDACs, and regulate the GSK-3 signaling pathway provides a powerful, multi-pronged approach to counteracting the complex pathologies underlying these conditions. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further elucidate the therapeutic potential of VPA and to develop novel therapeutic strategies for neurological diseases. Further research is warranted to fully understand the intricate interplay of these mechanisms and to optimize the clinical application of VPA in a broader range of neurological contexts.

References

- 1. The effect of sodium valproate on extracellular GABA and other amino acids in the rat ventral hippocampus: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ptglab.com [ptglab.com]

- 4. Increase of human plasma GABA by sodium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Valproate pretreatment protects pancreatic β-cells from palmitate-induced ER stress and apoptosis by inhibiting glycogen synthase kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blot Protocol | Proteintech Group [ptglab.com]

- 7. Effects of valproate and other antiepileptic drugs on brain glutamate, glutamine, and GABA in patients with refractory complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mood stabilizer valproic acid stimulates GABA neurogenesis from rat forebrain stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute Valproate Exposure Induces Mitochondrial Biogenesis and Autophagy with FOXO3a Modulation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. genscript.com [genscript.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. embopress.org [embopress.org]

- 18. Cell type-specific anti-cancer properties of valproic acid: independent effects on HDAC activity and Erk1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. info.gbiosciences.com [info.gbiosciences.com]

- 21. Flow cytometric analysis of mitochondrial membrane potential using JC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Valproic Acid: A Comprehensive Review of its Pharmacology and Therapeutic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Valproic acid (VPA), a branched short-chain fatty acid, has been a cornerstone in the management of various neurological and psychiatric disorders for decades.[1] Initially approved for the treatment of epilepsy, its therapeutic applications have expanded to include bipolar disorder and migraine prophylaxis.[2] Its broad spectrum of activity is attributed to a complex and multifaceted mechanism of action that encompasses effects on neurotransmitter systems, ion channels, and epigenetic regulation.[3] This technical guide provides a comprehensive overview of the pharmacology of valproic acid, its diverse therapeutic applications, and the experimental methodologies used to elucidate its mechanisms of action.

Pharmacology

Mechanism of Action

The therapeutic effects of valproic acid are not attributed to a single mechanism but rather to a combination of actions on the central nervous system.[3] These include the potentiation of GABAergic inhibition, modulation of voltage-gated ion channels, and inhibition of histone deacetylases (HDACs).

1. Enhancement of GABAergic Neurotransmission: Valproic acid increases the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[3] It achieves this through multiple pathways:

-

Inhibition of GABA Transaminase: VPA inhibits the enzyme GABA transaminase, which is responsible for the degradation of GABA.[3]

-

Increased GABA Synthesis: It may also stimulate the activity of glutamic acid decarboxylase, the enzyme that synthesizes GABA.[4]

Figure 1: Valproic Acid's effect on GABA metabolism.

2. Inhibition of Voltage-Gated Sodium Channels: Valproic acid produces a modest, use-dependent blockade of voltage-gated sodium channels.[5][6] This action is thought to contribute to its anticonvulsant effects by reducing high-frequency neuronal firing.[3] Studies have shown that VPA binds to the voltage sensor region of the sodium channel, a site distinct from other anticonvulsant drugs.[5][6]

3. Histone Deacetylase (HDAC) Inhibition: Valproic acid is a known inhibitor of histone deacetylases, particularly class I HDACs.[7] By inhibiting these enzymes, VPA leads to hyperacetylation of histones, which in turn alters gene expression.[7] This epigenetic modification is believed to play a role in its mood-stabilizing and neuroprotective effects.[8]

References

- 1. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. The effects of sodium valproate on gamma-aminobutyrate metabolism and behaviour in naive and ethanolamine-O-sulphate pretreated rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Valproic Acid's Impact on Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid (VPA), a branched-chain carboxylic acid, is a first-generation antiepileptic drug with a broad spectrum of clinical applications, including the treatment of various seizure types, bipolar disorder, and migraine prophylaxis.[1][2][3] While its mechanism of action is multifaceted—encompassing the enhancement of GABAergic neurotransmission and inhibition of histone deacetylases—a significant component of its therapeutic effect is attributed to the direct modulation of voltage-gated sodium channels (VGSCs).[2][3][4] This guide provides an in-depth examination of the biophysical and molecular interactions between VPA and VGSCs, presenting key quantitative data, experimental methodologies, and a visual representation of its proposed mechanism.

Core Mechanism of Action: A Unique Interaction with the Voltage Sensor Domain

Unlike many traditional anticonvulsants that block the central pore of the VGSC, Valproic Acid exhibits a distinct mode of action.[1][5] Biophysical studies have demonstrated that VPA does not bind within the hydrophobic cavity of the channel's pore domain.[5][6][7] Instead, molecular docking and thermal stability studies suggest that VPA interacts with the voltage sensor domain (VSD) of the channel.[1][5][6] This interaction is unique, as VPA has been shown to decrease the thermal stability of the full-length channel, an effect opposite to that of pore-binding antiepileptics which tend to stabilize the channel structure.[1][5][7]

Functionally, VPA's binding to the VSD influences the channel's gating properties. It dose-dependently reduces the amplitude of the sodium current (INa) primarily by enhancing the channel's entry into the inactivated state.[1][6] This leads to a reduction in high-frequency neuronal firing, a key mechanism for its anticonvulsant effects.[2][8]

Logical Relationship of VPA's Proposed Binding and Action

Quantitative Data Summary

The inhibitory effect of Valproic Acid on VGSCs has been quantified through electrophysiological studies. The half-maximal inhibitory concentration (IC50) for the prokaryotic NavMs sodium channel, a well-established model for human VGSCs, falls within the therapeutic range for VPA.[1][6]

| Parameter | Value | Channel Type | Cell Line | Experimental Condition | Reference |

| IC50 | 691 µM | NavMs | HEK293t | Tonic inhibition | [1] |

Note: The therapeutic total blood concentration of VPA is typically maintained between 350 to 700 µM.[6]

Experimental Protocols

The characterization of VPA's effects on VGSCs relies heavily on the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents across the cell membrane in response to controlled voltage changes.

Representative Protocol: Whole-Cell Patch-Clamp on HEK293t Cells

This protocol is based on methodologies used to study VPA's interaction with the NavMs channel.[1][6]

-

Cell Culture and Transfection:

-

Human Embryonic Kidney 293t (HEK293t) cells are cultured under standard conditions.

-

Cells are transiently transfected with plasmids encoding the voltage-gated sodium channel of interest (e.g., NavMs).

-

-

Solutions and Reagents:

-

Intracellular (Pipette) Solution: Composed to mimic the internal cellular environment. A typical composition (in mM) is: 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH.[9]

-

Extracellular (Bath) Solution: Formulated to resemble the extracellular fluid. A typical composition (in mM) is: 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES. The pH is adjusted to 7.4 with NaOH.[9]

-

Valproic Acid Stock: A concentrated stock of VPA is prepared and diluted to the final desired concentrations in the extracellular solution.

-

-

Electrophysiological Recording:

-

Recordings are performed using a patch-clamp amplifier and data acquisition software.[9]

-

A glass micropipette with a resistance of 2.0-3.5 MΩ is filled with the intracellular solution and brought into contact with a transfected cell.[9]

-

A high-resistance "giga-seal" is formed before rupturing the cell membrane to achieve the whole-cell configuration.[10]

-

The cell is held at a hyperpolarized membrane potential, such as -180 mV, to ensure channels are in the resting state.[1][6]

-

-

Voltage Protocol for Tonic Block:

-

Sodium currents are elicited by applying a depolarizing voltage step (e.g., a 50 ms pulse to -20 mV).[1][6]

-

These pulses are applied at a low frequency (e.g., 0.2 Hz) to measure the tonic block.[1][6]

-

A baseline current is established before perfusing the cell with the VPA-containing extracellular solution.

-

The reduction in current amplitude in the presence of various VPA concentrations is measured to determine the dose-response relationship and calculate the IC50.[1]

-

Experimental Workflow Diagram

Conclusion

Valproic acid modulates voltage-gated sodium channels through a mechanism that distinguishes it from many other channel-targeting antiepileptics. Its interaction with the voltage sensor domain, rather than the pore, leads to a destabilization of the channel and an enhancement of the inactivated state. This action effectively reduces sodium currents and dampens neuronal hyperexcitability. The quantitative characterization of this interaction confirms its relevance at clinically therapeutic concentrations. Understanding this unique mechanism is crucial for the rational design of novel therapeutics and for optimizing the clinical application of VPA in neurological and psychiatric disorders.

References

- 1. Valproic acid interactions with the NavMs voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Valproic acid interactions with the NavMs voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 10. Patch Clamp Protocol [labome.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies Using Valproic Acid

Introduction

Valproic Acid (VPA) is a short-chain fatty acid widely recognized for its therapeutic effects as an anticonvulsant and mood stabilizer.[1][2] Beyond its clinical applications in neurology, VPA has garnered significant interest in research due to its activity as a histone deacetylase (HDAC) inhibitor.[3][4] By inhibiting class I and II HDACs, VPA leads to the hyperacetylation of histones, altering chromatin structure and modulating gene expression.[5][6][7] This epigenetic modification underlies many of VPA's observed in vitro effects, including the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells, as well as its influence on neuronal development and function.[8][9][10]

These application notes provide a comprehensive guide for researchers utilizing VPA in in vitro settings. Detailed protocols for key assays are provided to assess the cellular and molecular consequences of VPA treatment.

Data Presentation

The effects of Valproic Acid are dose- and cell-type-dependent. The following tables summarize typical experimental conditions and molecular effects observed in various in vitro models.

Table 1: Typical In Vitro Concentrations and Observed Effects of Valproic Acid

| Cell Type/Model | VPA Concentration Range | Incubation Time | Observed Effects | Reference(s) |

| Cervical Cancer Cells (HeLa, SiHa) | 1.2 - 5.0 mM | 24 - 72 hours | Increased histone H3 acetylation, p21 up-regulation, reduced proliferation. | [11] |

| Breast Cancer Cells (MCF-7) | 10 - 500 mg/L | 72 hours | Reduced cell viability. | |

| Renal Cell Carcinoma (Caki-1) | 0.5 - 2.0 mM | 24 - 96 hours | Growth arrest, altered cell cycle regulating proteins (p21, CDK2). | [8] |

| Glioblastoma Cells (U251, SNB19) | 1 - 16 mM | 24 - 72 hours | Dose- and time-dependent inhibition of viability, apoptosis, autophagy. | [12] |

| Oral Squamous Carcinoma (CAL27) | 0.5 - 2.0 mM | 24 - 72 hours | Inhibition of cell viability, G1 phase arrest, increased apoptosis. | [13] |

| Neural Progenitor Cells | 1 mM | Up to 6 days | Induction of differentiation, inhibition of proliferation. | [10][14] |

| Human Brain Organoids | 100 - 500 µM | Several days | Impaired proliferation of neural progenitor cells. | [15][16] |

Table 2: Key Molecular Targets and Pathways Modulated by Valproic Acid In Vitro

| Target/Pathway | Molecular Effect | Consequence | Reference(s) |

| HDAC Inhibition | Increased acetylation of histones H3 and H4. | Transcriptional activation of target genes. | [5][8][17] |

| Cell Cycle | Up-regulation of p21Cip1/WAF1. | G1/G0 phase arrest. | [8][11][14] |

| Down-regulation of CDK2, Cyclin B, Cyclin D3. | Inhibition of cell cycle progression. | [8] | |

| Apoptosis | Modulation of Bcl-2 family proteins (e.g., increased Bax, decreased Bcl-2). | Induction of mitochondria-dependent apoptosis. | [12] |

| Activation of Caspases. | Execution of apoptosis. | [18] | |

| Signaling Pathways | Inhibition of Akt/mTOR phosphorylation. | Promotion of autophagy and apoptosis. | [12][19] |

| Stabilization of β-catenin, activation of Ras-ERK pathway. | Regulation of neuronal differentiation and proliferation. | [14] | |

| Activation of Wnt signaling. | Regulation of stem cell self-renewal and neurogenesis. | [15][20] |

Experimental Workflow & Signaling Pathways

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the in vitro effects of Valproic Acid.

VPA Mechanism of Action: HDAC Inhibition

VPA's primary mechanism involves the inhibition of histone deacetylases, leading to an open chromatin state and altered gene expression.

VPA Influence on Akt/mTOR Signaling

VPA can also modulate key signaling pathways, such as the Akt/mTOR pathway, which is critical for cell survival, proliferation, and autophagy.

Experimental Protocols

Note: All procedures should be performed in a sterile cell culture hood. Concentrations and incubation times must be optimized for your specific cell line and experimental goals.

Protocol 1: Cell Culture and VPA Treatment

-

Cell Maintenance: Culture cells in the appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics, following the supplier's recommendations. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

VPA Stock Preparation: Prepare a high-concentration stock solution of sodium valproate (e.g., 1 M) in sterile distilled water or PBS. Adjust the pH to ~7.2-7.4 if necessary. Filter-sterilize the stock solution and store it in aliquots at -20°C.

-

Cell Seeding: The day before treatment, trypsinize and count the cells. Seed the cells into appropriate multi-well plates at a density that will ensure they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment.

-

Treatment: Thaw the VPA stock solution and dilute it to the desired final concentrations in a fresh culture medium. Remove the old medium from the cells and replace it with the VPA-containing medium. Include a "vehicle control" group treated with the medium containing the same amount of solvent used for the VPA stock.

-

Incubation: Return the plates to the incubator for the desired duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability by MTT Assay

This assay measures cell viability by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[21][22]

-

Setup: Seed 5,000-10,000 cells per well in a 96-well plate and treat with VPA as described in Protocol 1.[23][24]

-

Add MTT Reagent: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23]

-

Incubate: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilize Crystals: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[23]

-

Read Absorbance: Gently shake the plate for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Seed cells in 6-well plates and treat with VPA. After treatment, collect both adherent and floating cells.

-

Washing: Wash the collected cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 4: Cell Cycle Analysis by PI Staining

This method quantifies the DNA content of cells to determine the percentage of the population in each phase of the cell cycle (G0/G1, S, G2/M).[25]

-

Cell Collection: Seed cells in 6-well plates, treat with VPA, and harvest the cells (including floating cells).

-

Fixation: Wash the cells with PBS, then resuspend the pellet. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[25] Incubate at 4°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[25]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal. The resulting histogram will show distinct peaks for G0/G1 (2n DNA content) and G2/M (4n DNA content), with the S phase population in between.[26]

Protocol 5: Western Blotting for Histone Acetylation

This protocol is used to detect VPA-induced changes in the acetylation of histones H3 and H4.[17]

-

Protein Extraction: Treat cells with VPA in 10-cm dishes. After treatment, lyse the cells and perform histone extraction using an acid extraction method or a commercial kit.[27][17]

-

Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel.[27][17]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated-Histone H3 (Ac-H3) and acetylated-Histone H4 (Ac-H4). Also, probe a separate membrane or strip and re-probe the same membrane for total H3 or a loading control (e.g., β-actin) to ensure equal loading.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 6: Quantitative RT-PCR (qPCR) for Gene Expression

This protocol allows for the quantification of changes in mRNA levels of target genes, such as the cell cycle inhibitor p21, following VPA treatment.

-

RNA Isolation: Treat cells with VPA in 6-well plates. After the desired incubation time, lyse the cells directly in the plate and isolate total RNA using a commercial kit (e.g., TRIzol or spin columns).

-

RNA Quantification and Quality Check: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Prepare the qPCR reaction mix in a qPCR plate. Each reaction should include cDNA template, forward and reverse primers for your gene of interest (e.g., CDKN1A for p21) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.[29]

-

Thermal Cycling: Run the qPCR plate on a real-time PCR machine using a standard thermal cycling program (denaturation, annealing, extension).[30]

-

Data Analysis: Analyze the amplification data. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the vehicle control.

References